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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building
block of significant interest in medicinal chemistry. Its substituted pyridine core, featuring a
nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl
ester for further derivatization, makes it a valuable scaffold for the synthesis of novel bioactive
molecules. This document provides an overview of its applications and detailed protocols for its
synthesis and derivatization.

Chemical Structure:

o |[UPAC Name: Methyl 6-amino-3-bromo-2-pyridinecarboxylate[1]
e Molecular Formula: C7H7BrN202[2][3]

e Molecular Weight: 231.05 g/mol [2][3]

Synthesis of Methyl 6-amino-3-bromopicolinate

A common route for the synthesis of Methyl 6-amino-3-bromopicolinate involves the
bromination of its non-brominated precursor, Methyl 6-aminopicolinate.
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Experimental Protocol: Synthesis from Methyl 6-
aminopicolinate

This protocol describes the synthesis of Methyl 6-amino-3-bromopicolinate from Methyl 6-
aminopicolinate.[4]

Materials:

Methyl 6-aminopicolinate

e Bromine

e Chloroform

o Saturated sodium thiosulfate solution
e Anhydrous sodium sulfate

« Silica gel for column chromatography
o Ethyl acetate

e Hexane

Procedure:

Dissolve Methyl 6-aminopicolinate (1.0 eq) in chloroform.

e Slowly add a solution of bromine (1.0 eq) in chloroform at room temperature.

o Stir the reaction mixture at room temperature for 40 hours.

e Monitor the reaction by thin-layer chromatography (TLC).

e Upon completion, dilute the reaction mixture with chloroform.

» Wash the organic layer sequentially with saturated sodium thiosulfate solution and water.

e Dry the organic phase over anhydrous sodium sulfate and filter.
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» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in
hexane as the eluent to afford Methyl 6-amino-3-bromopicolinate.

Expected Yield: Approximately 19-22%.[4]

Synthesis of Methyl 6-amino-3-bromopicolinate

Bromination
(Br2, Chloroform, RT, 40h)

Aqueous Workup
(Na25203, H20)

Column Chromatography

Methyl 6-aminopicolinate (Silica gel, EtOAc/Hexane)

Methyl 6-amino-3-bromopicolinate
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Synthesis of Methyl 6-amino-3-bromopicolinate.

Applications in Medicinal Chemistry

Methyl 6-amino-3-bromopicolinate is a key intermediate for the synthesis of a variety of
biologically active compounds. The bromine atom at the 3-position is particularly well-suited for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-
Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino
substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the
synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug molecules.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 6-
amino-3-bromopicolinate with an arylboronic acid.[5][6]

Materials:
» Methyl 6-amino-3-bromopicolinate

e Arylboronic acid (1.2 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPhs)s, 5 mol%)[5]
Base (e.g., K2COs or K3POa, 2.0 eq)[5]
Solvent (e.g., 1,4-dioxane/water, 4:1)[5]

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry reaction vessel, add Methyl 6-amino-3-bromopicolinate (1.0 eq), the arylboronic
acid (1.2 eq), and the base (2.0 eq).

Add the palladium catalyst (0.05 eq).

Evacuate and backfill the vessel with an inert gas three times.
Add the degassed solvent system.

Heat the reaction mixture to 80-90 °C with stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography.
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Methyl 6-amino-3-bromopicolinate
+ Arylboronic Acid

Suzuki-Miyaura Coupling Workflow
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Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of
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General workflow for Suzuki-Miyaura coupling.
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Note: The data in this table is representative for structurally similar aminobromopyridines and
serves as a guideline for optimizing reactions with Methyl 6-amino-3-bromopicolinate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the
introduction of a wide range of primary and secondary amines at the 3-position of the picolinate
scaffold.

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 6-
amino-3-bromopicolinate.[7]

Materials:

e Methyl 6-amino-3-bromopicolinate

e Amine (primary or secondary, 1.2 eq)

o Palladium precursor (e.g., Pdz(dba)s, 2 mol%)
e Ligand (e.g., BINAP or Xantphos, 4 mol%)

e Base (e.g., NaOtBu or Cs2COs3, 1.4 eq)

e Anhydrous solvent (e.g., toluene or dioxane)
 Inert atmosphere (Nitrogen or Argon)

Procedure:

In a dry reaction vessel under an inert atmosphere, combine Methyl 6-amino-3-
bromopicolinate (1.0 eq), the palladium precursor, the ligand, and the base.

Add the anhydrous solvent, followed by the amine (1.2 eq).

Heat the reaction mixture to 80-110 °C with stirring.

Monitor the reaction progress by TLC or LC-MS.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-organic-synthesis-suzuki-miyaura-coupling-bc
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Upon completion, cool the reaction to room temperature.

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Workflow

Methyl 6-amino-3-bromopicolinate Pd-catalyzed Amination
+Amine (R-NH2) (e.g., Pd2(dba)3, Ligand, Base, Solvent, Heat)

Filtration and Concentration Column Chromatography 6-Amino-3-(amino)picolinate Derivative
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General workflow for Buchwald-Hartwig amination.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of
Bromopyridines
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Note: The data in this table is representative for structurally similar bromopyridines and serves
as a guideline for optimizing reactions with Methyl 6-amino-3-bromopicolinate.

Potential Therapeutic Applications

While specific examples detailing the use of Methyl 6-amino-3-bromopicolinate in late-stage
drug candidates are not widely published, its structural motifs are present in molecules
targeting various diseases.

e Anti-cancer Agents: The substituted aminopyridine scaffold is a common feature in many
kinase inhibitors. For instance, derivatives of aminopyridines have been investigated as
inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed
in cancers.[8][9]

» Anti-infective Agents: Structurally related chloropicolinate derivatives have been synthesized
and evaluated as inhibitors of Mycobacterium tuberculosis, suggesting that bromo-analogs
derived from Methyl 6-amino-3-bromopicolinate could also possess anti-tubercular activity.
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Representative Sighaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified, representative signaling pathway that could be

targeted by a hypothetical kinase inhibitor derived from Methyl 6-amino-3-bromopicolinate.
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Hypothetical inhibition of a kinase signaling pathway.
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Conclusion

Methyl 6-amino-3-bromopicolinate is a valuable and versatile building block for medicinal
chemistry research. Its strategic functionalization through established synthetic methodologies,
particularly palladium-catalyzed cross-coupling reactions, provides access to a wide array of
novel compounds with potential therapeutic applications. The provided protocols serve as a
foundation for the synthesis and derivatization of this important intermediate in the pursuit of
new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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